molecular formula C17H20N4S B12367107 2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

Cat. No.: B12367107
M. Wt: 316.5 g/mol
InChI Key: KVWDHTXUZHCGIO-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine is a synthetic compound that belongs to the class of thienobenzodiazepines. This compound is characterized by the presence of a thieno[2,3-b][1,5]benzodiazepine core structure, which is modified with a 2-methyl group and a 2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl substituent. The incorporation of deuterium atoms in the piperazine ring enhances the stability and metabolic profile of the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine involves several key steps:

    Formation of the Thieno[2,3-b][1,5]benzodiazepine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienobenzodiazepine core.

    Introduction of the 2-Methyl Group: The 2-methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Incorporation of the 2,2,6,6-Tetradeuterio-4-Methylpiperazin-1-yl Group: This step involves the coupling of the thienobenzodiazepine core with a deuterated piperazine derivative. The coupling reaction can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine has several scientific research applications:

    Chemistry: Used as a model compound for studying the effects of deuterium incorporation on chemical stability and reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including its use as a pharmacological agent in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, such as GABA (gamma-aminobutyric acid) receptors or monoamine oxidases.

    Pathways Involved: The compound may modulate signaling pathways related to neurotransmitter release, synaptic plasticity, and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Similar structure but without deuterium incorporation.

    2-methyl-4-(4-methylpiperidin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Similar structure with a piperidine ring instead of piperazine.

Uniqueness

The uniqueness of 2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine lies in the incorporation of deuterium atoms, which enhances its metabolic stability and alters its pharmacokinetic properties. This makes it a valuable compound for studying the effects of isotopic substitution on biological activity and chemical reactivity.

Properties

Molecular Formula

C17H20N4S

Molecular Weight

316.5 g/mol

IUPAC Name

2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i9D2,10D2

InChI Key

KVWDHTXUZHCGIO-YQUBHJMPSA-N

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])C)[2H]

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.